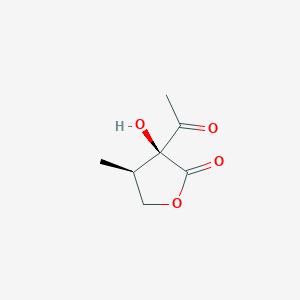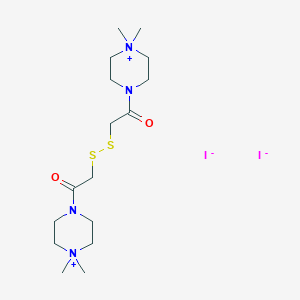
4-氯-6-(甲硫基)嘧啶-5-腈
描述
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a methylthio group at the 6th position, and a carbonitrile group at the 5th position of the pyrimidine ring. It is widely used in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities.
科学研究应用
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
Target of Action
The primary target of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .
Biochemical Pathways
By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival, growth, and proliferation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies have been performed to explore its drug-likeness properties .
Result of Action
The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cell lines . For instance, it has been shown to upregulate the level of caspase-3, a key executor of apoptosis, in HepG-2 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Furthermore, its efficacy can be influenced by the specific cellular environment, such as the presence of certain mutations in EGFR .
生化分析
Biochemical Properties
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . This suggests that it interacts with enzymes such as tyrosine kinases, and potentially other proteins involved in signal transduction pathways .
Cellular Effects
The compound has been evaluated for its in vitro cytotoxic activities against a panel of four human tumor cell lines . It has been found to exhibit moderate antiproliferative activity and can induce significant apoptotic effects in certain cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the activity of EGFR, a key enzyme involved in cell signaling . This inhibition can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-(methylthio)pyrimidine with cyanogen bromide under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide or acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: 4-Amino-6-(methylthio)pyrimidine-5-carbonitrile.
Oxidation: 4-Chloro-6-(methylsulfinyl)pyrimidine-5-carbonitrile.
Reduction: 4-Chloro-6-(methylthio)pyrimidine-5-amine.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile .
- 4-Chloro-6-ethyl-2-(methylthio)pyrimidine-5-carbonitrile .
- 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine .
Uniqueness
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the chloro, methylthio, and carbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
属性
IUPAC Name |
4-chloro-6-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTONZJLJGIIQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471026 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150807-96-8 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)




![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)






![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)
